molecular formula C12H17NO3 B1274054 3-Amino-3-(4-propoxyphenyl)propanoic acid CAS No. 38499-24-0

3-Amino-3-(4-propoxyphenyl)propanoic acid

Cat. No. B1274054
CAS RN: 38499-24-0
M. Wt: 223.27 g/mol
InChI Key: ZVIBHAHGHDNCML-UHFFFAOYSA-N
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Description

3-Amino-3-(4-propoxyphenyl)propanoic acid, also known as 4-Amino-3-propoxybenzoic acid or 4-APB, is an organic acid with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of approximately 140°C. 4-APB has been used in a range of studies, from drug design to biochemical and physiological research.

Scientific Research Applications

Synthesis and Derivatization

  • 3-Amino-3-(4-propoxyphenyl)propanoic acid can be utilized in the synthesis of biologically active compounds. It has been used as an intermediate in the synthesis of 2-thioxo-l,3thiazan-4-ones, which are important in pharmaceutical chemistry (Orlinskii, 1996).
  • It serves as a base for fluorescence derivatization of amino acids. For example, its coupling with the amino group of various amino acids has been evaluated for creating strongly fluorescent derivatives useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).

Structural Studies

Chemical Modification and Polymerization

  • This compound can be chemically modified to enhance the reactivity of molecules towards polymer formation. Its applications in green chemistry include the creation of polymeric materials with specific thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalysis in Pharmaceutical Applications

  • This compound has been explored in biocatalysis, particularly in the production of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).

Other Applications

properties

IUPAC Name

3-amino-3-(4-propoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)11(13)8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIBHAHGHDNCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385444
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38499-24-0
Record name 3-amino-3-(4-propoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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